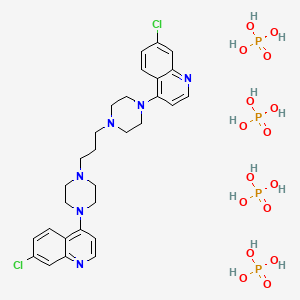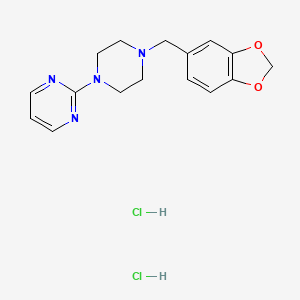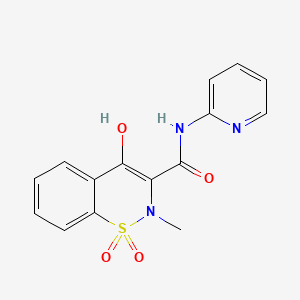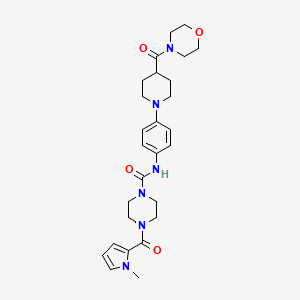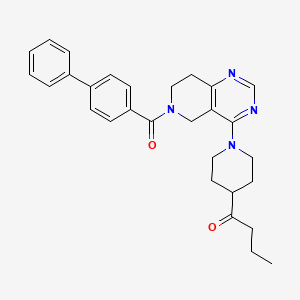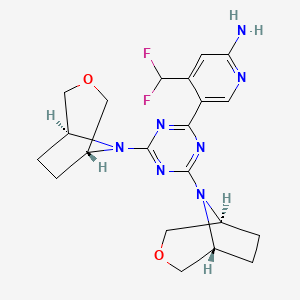
PQR620
Vue d'ensemble
Description
PQR620 is a novel brain penetrant dual TORC1/2 inhibitor with anti-tumor activity across 56 lymphoma cell lines .
Synthesis Analysis
The preparation of PQR620 was optimized towards a robust synthetic route involving only 4 steps . This allows for a rapid access to quantities required for pre-clinical testing .Molecular Structure Analysis
PQR620 is a morpholino-triazinyl derivative . Substitution of the morpholine binding to the hinge region and introduction of a 2-aminopyridine, substituted with a difluoromethyl group, induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays .Chemical Reactions Analysis
PQR620 has demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10 log (IC 50) of 2.86 (nM) .Physical And Chemical Properties Analysis
PQR620 has a molecular weight of 445.475 and a chemical formula of C21H25F2N7O2 . It has 9 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 rotatable bonds .Applications De Recherche Scientifique
1. Cancer Research
Specific Scientific Field:
Cancer biology and targeted therapy.
Summary of the Application:
PQR620 is a potent and selective brain-penetrant inhibitor of mTORC1/2. The mammalian target of rapamycin (mTOR) pathway plays a crucial role in cell proliferation, differentiation, growth, and survival. Aberrant activation of this pathway is observed in various tumors and central nervous system (CNS) disorders. PQR620 specifically targets mTOR kinase activity without interfering with other PI3K family members.
Methods and Experimental Procedures:
Results and Outcomes:
- In Vivo Efficacy : Daily oral administration of PQR620 inhibited primary non-small cell lung cancer (NSCLC) xenograft growth in mice. Akt-mTOR inactivation, apoptosis induction, SphK1 inhibition, and oxidative stress were observed .
3. Neurological Disorders
Specific Scientific Field:
Neuroscience and CNS disorders.
Summary of the Application:
PQR620’s brain penetrance makes it relevant for CNS-related research.
Methods and Experimental Procedures:
Results and Outcomes:
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25)/t11-,12+,13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDKPWVVBKHRDK-KPWCQOOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC[C@@H]1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5[C@@H]6CC[C@H]5COC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 122412735 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



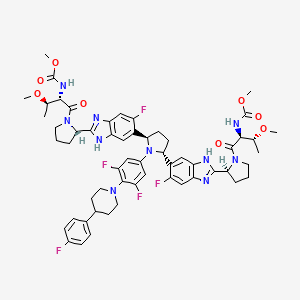
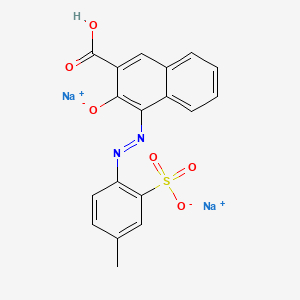
![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)
![2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one](/img/structure/B610106.png)
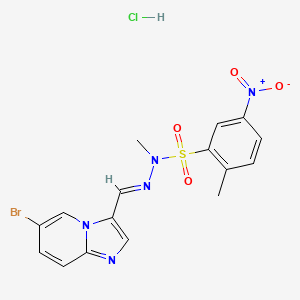
![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)

